molecular formula C23H23N3O2 B11376426 N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Cat. No.: B11376426
M. Wt: 373.4 g/mol
InChI Key: OXYQLKVTIMZUSC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. Its structure consists of a phthalazinone core, substituted with phenyl and acetamide groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic or basic conditions.

    Substitution reactions: The phenyl and acetamide groups are introduced through nucleophilic substitution reactions, often using reagents like phenyl halides and acetamide derivatives.

    Final assembly: The 3-methylphenyl group is attached via electrophilic aromatic substitution, using suitable catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance scalability and cost-effectiveness. This includes:

    Catalyst selection: Using efficient and recyclable catalysts to minimize waste and reduce costs.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and minimize by-products.

    Purification techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation products: Hydroxylated or carboxylated derivatives.

    Reduction products: Amines or other reduced forms.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Application in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
  • N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propionamide

Uniqueness

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide stands out due to its specific substitution pattern and the presence of the phthalazinone core, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H23N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-23(28)20-13-6-5-12-19(20)22(25-26)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,24,27)

InChI Key

OXYQLKVTIMZUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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